Ronidazole Demonstrates Several-Fold Higher In Vivo Potency than Metronidazole and Dimetridazole in Murine T. foetus Model
In a head-to-head comparative evaluation of six 5-nitroimidazoles using a murine Trichomonas foetus infection model, ronidazole exhibited several-fold greater therapeutic potency than both metronidazole and dimetridazole [1]. The study noted that while in vitro inhibitory concentrations showed only minor differences among compounds, marked differences emerged in therapeutic potency for controlling experimental trichomoniasis [1].
| Evidence Dimension | Therapeutic potency (in vivo efficacy) |
|---|---|
| Target Compound Data | Several-fold more potent than metronidazole and dimetridazole |
| Comparator Or Baseline | Metronidazole and dimetridazole |
| Quantified Difference | Several-fold higher potency (qualitative multiplier reported; exact fold-change not numerically specified in source) |
| Conditions | Murine experimental T. foetus infection model; compounds administered systemically |
Why This Matters
This several-fold potency advantage in an in vivo infection model distinguishes ronidazole from metronidazole and dimetridazole for research applications requiring robust antiprotozoal activity against T. foetus, supporting its preferential selection for in vivo efficacy studies.
- [1] Cuckler AC, Malanga CM, Conroy J. Therapeutic efficacy of new nitroimidazoles for experimental trichomoniasis, amebiasis, and trypanosomiasis. Am J Trop Med Hyg. 1970;19(6):916-925. PMID: 4321789. View Source
